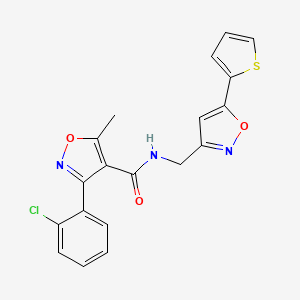

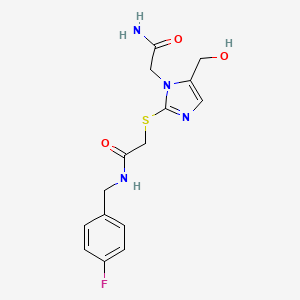

![molecular formula C6H5BrN2S B2353899 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole CAS No. 1288992-53-9](/img/structure/B2353899.png)

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular weight of 217.09 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The molecular formula of 5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is C6H5BrN2S . The average mass is 217.086 Da and the monoisotopic mass is 215.935669 Da .Scientific Research Applications

Catalyst-Free Synthesis

The compound has been used in a highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Anticancer Agent

Benzo[d]imidazo[2,1-b]thiazoles, which can be synthesized using 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole, have been reported to serve as powerful anticancer agents . They have demonstrated potent effects on prostate cancer .

Anxiolytic

These compounds have also been reported to serve as potent non-sedative anxiolytics . They can be used in the treatment of anxiety disorders without causing sedation, a common side effect of many anxiolytics .

PET Imaging Probe

Benzo[d]imidazo[2,1-b]thiazoles have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients . This allows for the non-invasive study of the progression of Alzheimer’s disease .

Kinase Inhibitor

These compounds have also been used as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be useful in the treatment of various diseases .

Antimicrobial Activity

Benzo[d]imidazo[2,1-b]thiazoles have demonstrated antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazoles, a class of compounds that includes 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole, have diverse biological activities, including antifungal activity . They can be used in the development of new antifungal drugs .

Antiviral Activity

Thiazoles have also demonstrated antiviral activity . This suggests potential applications in the development of new antiviral drugs .

Mechanism of Action

Target of Action

Similar compounds in the imidazothiazole class have been found to interact with various biological targets, such as indolamine 2,3-dioxygenase 1 (ido1) .

Mode of Action

Other imidazothiazoles have been shown to interact with their targets in a variety of ways, such as binding to dna and interacting with topoisomerase ii .

Pharmacokinetics

Its predicted density is 1.91±0.1 g/cm3, and its predicted pKa is 4.28±0.40 , which may influence its bioavailability.

Result of Action

Similar compounds have shown dose-dependent antiproliferative effects against various cell lines .

properties

IUPAC Name |

5-bromo-3-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPHRSDKERLOBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(N12)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

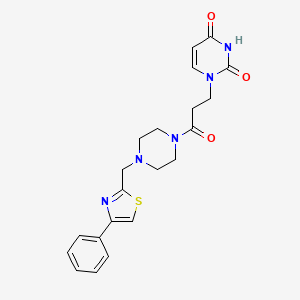

![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

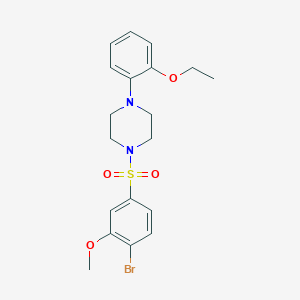

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)

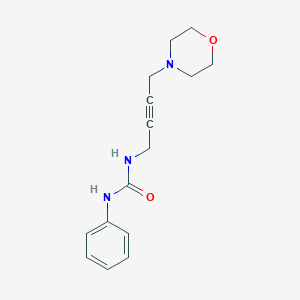

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)